2-(pyridin-3-yl)pyridin-3-amine physical and chemical properties
2-(pyridin-3-yl)pyridin-3-amine physical and chemical properties
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
2-(Pyridin-3-yl)pyridin-3-amine, also known as 2,3'-bipyridin-3-amine, is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its structure, featuring two interconnected pyridine rings with a strategically positioned amino group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The bipyridine core is a well-established ligand in coordination chemistry, and the presence of the amino group offers a key site for further functionalization, enabling the modulation of the molecule's electronic properties, coordination behavior, and biological activity. This guide provides a comprehensive overview of the available physical and chemical properties, synthetic methodologies, and potential applications of 2-(pyridin-3-yl)pyridin-3-amine, with a focus on its relevance to drug discovery and development.
Molecular Structure and Identifiers
The chemical structure of 2-(pyridin-3-yl)pyridin-3-amine consists of a pyridine ring substituted at the 2-position with another pyridine ring, which in turn bears an amino group at the 3-position.
graph "2-(pyridin-3-yl)pyridin-3-amine" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
}
Figure 3: Workflow for the spectroscopic characterization of 2-(pyridin-3-yl)pyridin-3-amine.
Applications in Drug Discovery
The 2,3'-bipyridine scaffold, particularly when functionalized with an amino group, is a "privileged structure" in medicinal chemistry. These motifs are found in a number of biologically active compounds, including kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of protein kinases, which is a common strategy for designing potent and selective inhibitors. The two pyridine rings provide a rigid scaffold that can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The development of synthetic routes to access diverse libraries of aminobipyridines is therefore of high importance for drug discovery programs.
Safety, Handling, and Storage
Detailed safety information for 2-(pyridin-3-yl)pyridin-3-amine is not available. However, based on the data for related aminopyridine and bipyridine compounds, it should be handled with care.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at 2-8°C is recommended. Aminopyridine compounds have shown good stability when stored under appropriate conditions.
Conclusion
2-(Pyridin-3-yl)pyridin-3-amine is a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While experimental data on its physical and chemical properties are limited, its structural features suggest its utility as a scaffold in drug discovery, particularly in the design of kinase inhibitors. The synthetic routes to this and related aminobipyridines are well-established, primarily relying on palladium-catalyzed cross-coupling reactions. Further research to fully characterize the physicochemical and biological properties of 2-(pyridin-3-yl)pyridin-3-amine is warranted to unlock its full potential in various scientific disciplines.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Fisher Scientific. (2014, April 28). Safety Data Sheet. Retrieved from a hypothetical Fisher Scientific SDS.
- USP. (2020, February 21). USP SDS US.
-
MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
- ResearchGate. (2025, August 8). ChemInform Abstract: Synthesis, Reactions, Characterization and Biological Evaluation of 2,3′-Bipyridine Derivatives (III).
-
PubMed. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine: Evaluating a Novel Microwave-Assisted Approach Against.
- BenchChem. (2025). Application Notes and Protocols for the Use of 2,3'-Bipyridine as a Ligand in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates.
-
PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Xingwei Li. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from a hypothetical article by the author.
- BenchChem. (2025). Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates.
-
PubMed. (2008, October 6). Study of the Photochemical Properties and Conical Intersections of [2,2'-bipyridyl]-3-amine-3'-ol. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography of aromatic amines with photochemical derivatization and tris(bipyridine)ruthenium(III) chemiluminescence detection. Retrieved from [Link]
-
PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- LOCKSS. (2009, January 26). SYNTHESIS AND SPECTROSCOPIC COMPARISON OF THE EIGHT METHYL-2,3'-BIPYRIDYLS AND IDENTIFICATION OF A HOPLONEMERTINE ALKALOID AS.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ACS Publications. (2024, November 4). An Increase in the Rigidity of the Environment Favors MLCT over the MC State in [Ru(bpy)2(Nicotine)2].
-
PMC. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
Oxford Academic. (n.d.). Microbore Liquid Chromatography of Tertiary Amine Anticholinergic Pharmaceuticals with Tris(2,2 -. Retrieved from [Link]
-
PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
-
RSC Publishing. (n.d.). Synthesis, characterisation and antibacterial activity of novel Ga(iii) polypyridyl catecholate complexes. Retrieved from [Link]
- ACS Publications. (2021, March 12).
